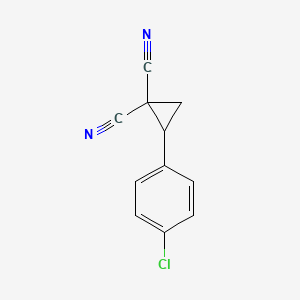

2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile

Description

Properties

CAS No. |

78977-59-0 |

|---|---|

Molecular Formula |

C11H7ClN2 |

Molecular Weight |

202.64 g/mol |

IUPAC Name |

2-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile |

InChI |

InChI=1S/C11H7ClN2/c12-9-3-1-8(2-4-9)10-5-11(10,6-13)7-14/h1-4,10H,5H2 |

InChI Key |

OJQVBQJDRIJZCE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(C#N)C#N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Biological Activity

2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile is a cyclopropane derivative characterized by the presence of a chlorophenyl group and two cyano groups. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its unique structural properties suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 246.68 g/mol

- Structural Features : The compound features a cyclopropane ring which enhances its reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that 2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile exhibits significant anti-inflammatory activity. It has been evaluated for its capacity to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such compounds often serve as lead structures in drug development aimed at treating inflammatory diseases.

Anticancer Potential

The compound has shown promise as an anticancer agent. Studies suggest that its structural characteristics allow it to interact with specific cellular pathways involved in cancer progression. The presence of the cyano groups may enhance its ability to form covalent bonds with biological macromolecules, potentially leading to apoptosis in cancer cells.

The biological activity of 2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile is believed to be mediated through:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

- Receptor Interaction : The compound may bind to receptors involved in cell signaling pathways, altering cellular responses associated with inflammation and cancer.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences among compounds related to 2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-(4-Bromophenyl)cyclopropane-1,1-dicarbonitrile | Bromine substitution affecting reactivity | Different halogen may influence biological activity |

| 2-(4-Methylphenyl)cyclopropane-1,1-dicarbonitrile | Methyl group instead of chlorine | Potentially different biological activity |

| 2-(Phenyl)cyclopropane-1,1-dicarbonitrile | Lacks halogen substituent | Provides insight into the role of halogens |

Case Studies

Several studies have explored the biological activities of similar cyclopropane derivatives:

- Study on Antimycobacterial Activity : A series of cyclopropane derivatives were synthesized and evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. Some compounds showed moderate activity, indicating that structural modifications can lead to enhanced efficacy against specific pathogens .

- Antitumor Evaluation : Research involving a panel of human tumor cell lines revealed that certain derivatives exhibited significant cytotoxicity against renal and breast cancer cells. The structure-activity relationship (SAR) analysis highlighted the importance of substituent variations in modulating biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity

Physicochemical Properties

Key Research Findings

- Reactivity Hierarchy: Dicarbonitriles > Dicarboxylates > Mono-cyano esters in nucleophilic ring-opening reactions due to stronger electron-withdrawing effects of -CN groups .

- Substituent Position :

Para-substituted chlorophenyl groups enhance stability and regioselectivity vs. ortho-substituted analogs (e.g., 92 in ). - Catalyst Dependence : DBU optimizes annulation yields for dicarbonitriles, while TaCl5 is critical for dicarboxylate-mediated cyclizations .

Q & A

Q. Example Reaction Conditions

| Reactant | Base/Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Chlorobenzalmalononitrile | K₂CO₃ | DMF | 80 | 72 |

| 4-Chlorostyryl derivative | NaH | THF | 60 | 65 |

How can X-ray crystallography and computational modeling resolve structural ambiguities in cyclopropane-1,1-dicarbonitrile derivatives?

Advanced

Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and spatial arrangements. For example, studies on 2-benzoyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile reveal:

Q. Key Structural Parameters

| Bond/Angle | Experimental Value | Theoretical (DFT) |

|---|---|---|

| C8–C9 (cyclopropane) | 1.479 Å | 1.483 Å |

| C8–C9–C10 angle | 61.13° | 60.8° |

What unexpected reaction pathways occur when 2-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile reacts with nucleophiles?

Advanced

The compound’s strained cyclopropane ring and electron-withdrawing cyano groups facilitate unique reactivity. For example, with anilines:

- Pyrrole formation : Instead of (3+2)-cycloaddition, reactions yield substituted pyrroles via ring-opening and re-cyclization (Scheme 72 in ).

- Mechanism : Base-mediated deprotonation of aniline initiates nucleophilic attack on the cyclopropane, followed by CN group elimination and aromatization.

How do steric and electronic effects of the 4-chlorophenyl group influence the compound’s reactivity?

Q. Advanced

- Steric effects : The bulky 4-chlorophenyl group restricts access to the cyclopropane ring, favoring reactions at less hindered positions.

- Electronic effects : The electron-withdrawing Cl atom polarizes the aryl ring, enhancing electrophilicity of adjacent carbons. This is evident in Friedel-Crafts alkylation studies, where reactivity correlates with Hammett σ⁺ values .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Q. Basic

- NMR : ¹³C NMR distinguishes cyano groups (δ 115–120 ppm) and cyclopropane carbons (δ 25–35 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺ calculated for C₁₁H₆ClN₂: 213.0224).

- XRD : Resolves regiochemical ambiguities in substitution patterns .

How can researchers resolve contradictions in reported crystallographic data for similar cyclopropane derivatives?

Advanced

Discrepancies in bond lengths/angles often arise from:

Q. Comparative Crystallographic Data

| Compound | C–C Bond Length (Å) | Angle (°) | Refinement Software |

|---|---|---|---|

| 2-Benzoyl-3-(4-Cl-phenyl) derivative | 1.479–1.549 | 57.2–61.7 | SHELXL |

| 2-Benzoyl-3-(4-OMe-phenyl) derivative | 1.492–1.541 | 58.1–62.3 | OLEX2 |

What are the challenges in computational modeling of cyclopropane ring strain in this compound?

Q. Advanced

- DFT limitations : Standard functionals (e.g., B3LYP) underestimate angle strain. Use M06-2X or DLPNO-CCSD(T) for accuracy .

- Solvent effects : PCM models must account for solvent polarity’s impact on ring conformation.

How does the compound’s electronic structure influence its potential biological activity?

Basic

While direct data on 2-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile is limited, structural analogs suggest:

- CNS activity : Cyano groups may enhance blood-brain barrier penetration.

- Enzyme inhibition : Strain energy (~27 kcal/mol) could disrupt protein-ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.